molecular formula C18H18FNO2 B5952249 (E)-3-(4-fluoro-3-methylanilino)-1-(4-methoxyphenyl)but-2-en-1-one

(E)-3-(4-fluoro-3-methylanilino)-1-(4-methoxyphenyl)but-2-en-1-one

Cat. No.: B5952249
M. Wt: 299.3 g/mol
InChI Key: HPEKKSSCROEKBK-ACCUITESSA-N
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Description

(E)-3-(4-fluoro-3-methylanilino)-1-(4-methoxyphenyl)but-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a fluorine-substituted aniline group and a methoxy-substituted phenyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-fluoro-3-methylanilino)-1-(4-methoxyphenyl)but-2-en-1-one typically involves the following steps:

    Aldol Condensation: The initial step often involves an aldol condensation reaction between 4-methoxybenzaldehyde and a suitable ketone, such as acetone, in the presence of a base like sodium hydroxide.

    Amination: The resulting enone is then subjected to an amination reaction with 4-fluoro-3-methylaniline under acidic or basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-fluoro-3-methylanilino)-1-(4-methoxyphenyl)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond into a single bond, forming saturated analogs.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted aniline group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Saturated analogs

    Substitution: Various substituted aniline derivatives

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4-fluoro-3-methylanilino)-1-(4-methoxyphenyl)but-2-en-1-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its fluorine and methoxy substituents can influence its binding affinity and specificity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, this compound might be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(4-fluoro-3-methylanilino)-1-(4-methoxyphenyl)but-2-en-1-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of fluorine and methoxy groups can enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-chloro-3-methylanilino)-1-(4-methoxyphenyl)but-2-en-1-one
  • (E)-3-(4-fluoro-3-methylanilino)-1-(4-hydroxyphenyl)but-2-en-1-one
  • (E)-3-(4-fluoro-3-methylanilino)-1-(4-methylphenyl)but-2-en-1-one

Uniqueness

(E)-3-(4-fluoro-3-methylanilino)-1-(4-methoxyphenyl)but-2-en-1-one is unique due to the specific combination of fluorine and methoxy substituents, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(E)-3-(4-fluoro-3-methylanilino)-1-(4-methoxyphenyl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c1-12-10-15(6-9-17(12)19)20-13(2)11-18(21)14-4-7-16(22-3)8-5-14/h4-11,20H,1-3H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEKKSSCROEKBK-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=CC(=O)C2=CC=C(C=C2)OC)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)N/C(=C/C(=O)C2=CC=C(C=C2)OC)/C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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